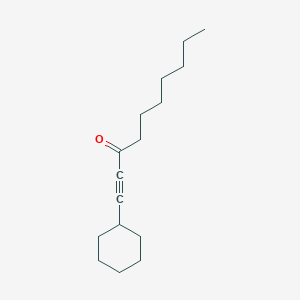
1-Cyclohexyldec-1-YN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyldec-1-YN-3-one is an organic compound with the molecular formula C16H26O It is characterized by a cyclohexyl group attached to a dec-1-yn-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyldec-1-YN-3-one typically involves the alkylation of cyclohexylacetylene with a suitable alkyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the alkyne, allowing it to react with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyldec-1-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alkenes or alkanes.
Substitution: Formation of various substituted cyclohexyl derivatives
Aplicaciones Científicas De Investigación
1-Cyclohexyldec-1-YN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyldec-1-YN-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Cyclohexyldec-1-YN-3-one can be compared with other similar compounds, such as:
Cyclohexylacetylene: Similar structure but lacks the dec-1-yn-3-one backbone.
Dec-1-yn-3-one: Similar backbone but lacks the cyclohexyl group.
Cyclohexyl ketones: Similar cyclohexyl group but different functional groups.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Propiedades
Número CAS |
89319-69-7 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
1-cyclohexyldec-1-yn-3-one |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-9-12-16(17)14-13-15-10-7-6-8-11-15/h15H,2-12H2,1H3 |
Clave InChI |
GFEGJZWEJQKZMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C#CC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


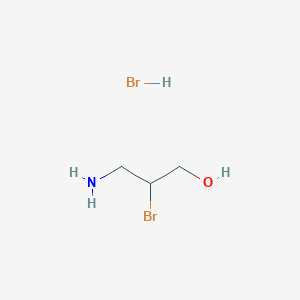

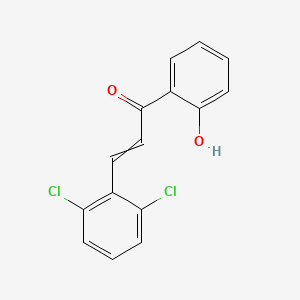
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
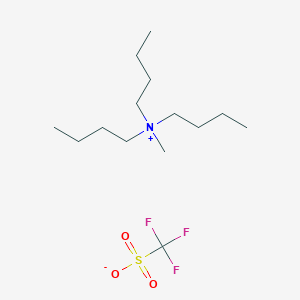


![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
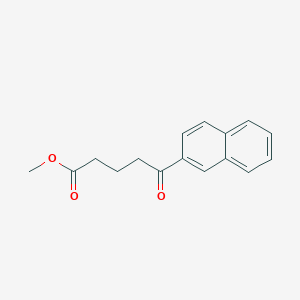
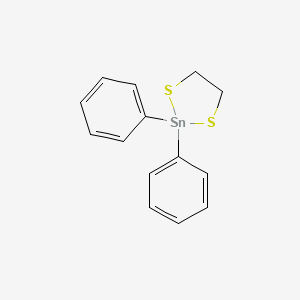
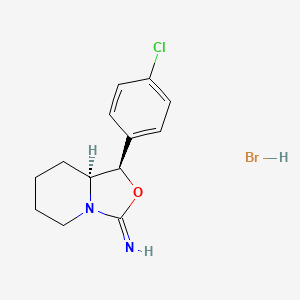
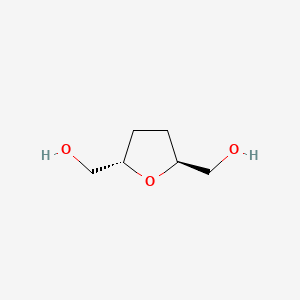
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
